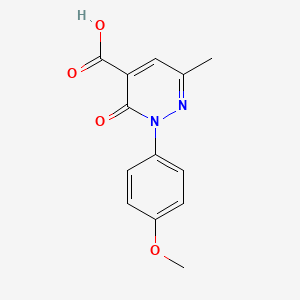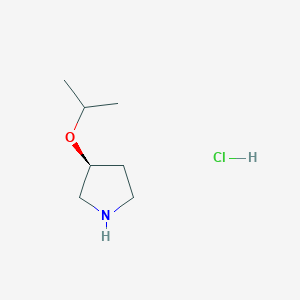![molecular formula C9H8N2O3S B15056098 Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)
Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate: is a heterocyclic compound that features a unique structure combining elements of pyridine, thiazine, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine or thiazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors. Research has indicated its potential in developing antiviral, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their stability, reactivity, or other desired characteristics.
Mecanismo De Acción
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
- Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Comparison: Compared to similar compounds, Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate exhibits unique structural features that can influence its reactivity and biological activity. The position of the oxo and ester groups, as well as the specific arrangement of the pyridine and thiazine rings, can result in different chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
methyl 2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)6-2-5-7(3-10-6)15-4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
RIQMGPNQQKSKTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C(=C1)NC(=O)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)


![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)

![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)



![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
